Candesartan/Hydrochlorothiazide

Description

Properties

CAS No. |

336787-11-2 |

|---|---|

Molecular Formula |

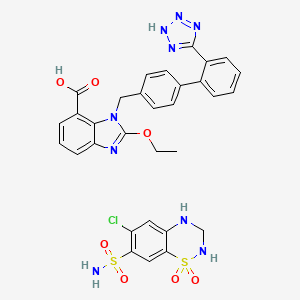

C31H28ClN9O7S2 |

Molecular Weight |

738.2 g/mol |

IUPAC Name |

6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid |

InChI |

InChI=1S/C24H20N6O3.C7H8ClN3O4S2/c1-2-33-24-25-20-9-5-8-19(23(31)32)21(20)30(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-26-28-29-27-22;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h3-13H,2,14H2,1H3,(H,31,32)(H,26,27,28,29);1-2,10-11H,3H2,(H2,9,12,13) |

InChI Key |

CWFIALYLRRPPJU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Candesartan involves the synthesis of its prodrug form, Candesartan cilexetil. This process includes multiple steps such as esterification and cyclization reactions. Hydrochlorothiazide is synthesized through a series of reactions starting from 3-chloroaniline, involving sulfonation, cyclization, and chlorination .

Industrial Production Methods

In industrial settings, the production of Candesartan cilexetil and Hydrochlorothiazide involves high-throughput processes with stringent quality control measures. The combination tablet is formulated by mixing the active ingredients with excipients, followed by compression into tablets .

Chemical Reactions Analysis

Hydrolysis of Candesartan Cilexetil

Candesartan cilexetil is a prodrug requiring enzymatic hydrolysis for activation:

-

Reaction : Ester hydrolysis at the cyclohexyloxycarbonyloxy ethyl group converts candesartan cilexetil to active candesartan (Figure 1).

-

Site : Occurs rapidly in the intestinal wall during absorption .

-

Byproducts : Cyclohexanol and carbon dioxide are released during hydrolysis .

Candesartan

-

Primary Route : Minimal hepatic metabolism (<20%) via CYP2C9-mediated O-deethylation , yielding an inactive metabolite .

-

Secondary Route : UGT1A3-mediated N-glucuronidation of the tetrazole ring .

Hydrochlorothiazide

-

Metabolism : Not metabolized; excreted unchanged (≥61% renal clearance within 24 hours) .

-

Half-Life : 5–15 hours, prolonged to 21 hours in severe renal impairment .

| Parameter | Candesartan | Hydrochlorothiazide |

|---|---|---|

| Key Enzymes Involved | CYP2C9, UGT1A3 | None |

| Active Metabolites | None | None |

| Renal Excretion | 33% | 61–100% |

| Fecal Excretion | 67% | ≤2% |

Pharmacokinetic Interactions

-

Candesartan : No significant interactions reported with hydrochlorothiazide, warfarin, or digoxin .

-

Hydrochlorothiazide :

Pharmacodynamic Interactions

-

Additive Hypotension : Enhanced by alcohol or other antihypertensives .

-

Electrolyte Imbalance : Hypokalemia (HCTZ) counterbalanced by candesartan’s potassium-sparing effect .

Stability and Degradation

-

Candesartan Cilexetil : Stable under acidic conditions but hydrolyzes in neutral/basic environments .

-

Hydrochlorothiazide : Degrades under UV light, forming chlorothiazide and other sulfonamide derivatives .

| Condition | Candesartan Stability | Hydrochlorothiazide Stability |

|---|---|---|

| pH 1–3 (gastric) | Stable | Stable |

| pH ≥7 | Hydrolysis accelerates | Degrades minimally |

| Light Exposure | No degradation | Forms chlorothiazide |

Toxicological Reactions

Scientific Research Applications

Clinical Efficacy

Numerous studies have evaluated the efficacy of candesartan/hydrochlorothiazide in various populations:

- Hypertensive Patients : A study indicated that the combination significantly reduced both systolic and diastolic blood pressure compared to monotherapy with either agent. For instance, treatment with candesartan cilexetil (8-16 mg) and hydrochlorothiazide (12.5-25 mg) resulted in reductions in mean blood pressure from 114.2 mmHg to 99.6 mmHg over 12 weeks in obese hypertensive individuals .

- High Cardiovascular Risk Patients : In a multicenter study involving high-risk patients, the fixed-dose combination demonstrated significant improvements in blood pressure control and metabolic parameters such as fasting plasma glucose and lipid profiles without notable increases in serum potassium or creatinine levels .

Metabolic Impact

The metabolic effects of this compound are particularly noteworthy:

- Insulin Sensitivity : Research has shown that candesartan improves insulin sensitivity in hypertensive patients, contrasting with hydrochlorothiazide, which may worsen insulin resistance . This is crucial as hypertension is often associated with metabolic syndrome.

- Weight Management : Some studies suggest that the use of candesartan may aid in weight management among obese hypertensive individuals by improving metabolic profiles .

Case Studies and Observational Data

- CROSS Study : This study compared the effects of candesartan and hydrochlorothiazide on blood pressure and metabolic parameters in obese hypertensive individuals. Results indicated that candesartan not only lowered blood pressure effectively but also improved insulin sensitivity and reduced sympathetic nervous system activity .

- Efficacy in Severe Hypertension : A prospective study involving patients with severe essential hypertension found that the combination significantly lowered blood pressure from baseline levels (SBP of 150–200 mmHg) to controlled ranges within six weeks of treatment .

Summary Table of Clinical Findings

| Study/Trial | Population | Duration | Key Findings |

|---|---|---|---|

| CROSS Study | Obese hypertensive individuals | 12 weeks | Significant BP reduction; improved insulin sensitivity |

| High-Risk Patient Study | Unselected high-risk patients | 24 weeks | Effective BP control; improved metabolic parameters |

| Severe Hypertension Study | Patients with severe hypertension | 6 weeks | Significant BP reduction; well tolerated |

Mechanism of Action

Candesartan

Candesartan blocks the binding of angiotensin II to the angiotensin II type 1 receptor in various tissues, including vascular smooth muscle and adrenal glands. This inhibition prevents vasoconstriction and aldosterone secretion, leading to decreased blood pressure .

Hydrochlorothiazide

Hydrochlorothiazide inhibits sodium reabsorption in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium, water, potassium, and hydrogen ions. This diuretic effect reduces blood volume and, consequently, blood pressure .

Comparison with Similar Compounds

Comparison with Similar ARB/Diuretic Combinations

Candesartan/HCTZ vs. Losartan/HCTZ

In two randomized trials, candesartan cilexetil 16 mg/HCTZ 12.5 mg demonstrated superior BP reduction compared to losartan 50 mg/HCTZ 12.5 mg. After 8 weeks, candesartan/HCTZ achieved systolic BP (SBP)/diastolic BP (DBP) reductions of 12.0/7.5 mmHg versus 9.6/6.1 mmHg for losartan/HCTZ (p < 0.05) . The trough-to-peak ratio for candesartan (~80–100%) also exceeds losartan’s (~60–70%), ensuring sustained 24-hour efficacy .

Candesartan/HCTZ vs. Valsartan/HCTZ

A study comparing candesartan 8 mg/HCTZ 12.5 mg with valsartan 80 mg/HCTZ 12.5 mg found comparable SBP/DBP reductions (10.2/6.8 mmHg vs. 9.8/6.5 mmHg ), though candesartan/HCTZ showed faster onset of action .

Candesartan/HCTZ vs. Telmisartan/HCTZ

In mild-to-moderate hypertension, candesartan 16 mg/HCTZ 12.5 mg reduced SBP/DBP by 14.3/9.1 mmHg, outperforming telmisartan 40 mg monotherapy (9.1/6.2 mmHg) .

Comparison with ACE Inhibitor/Diuretic Combinations

Candesartan/HCTZ vs. Lisinopril/HCTZ

Candesartan 8 mg/HCTZ 12.5 mg demonstrated equivalent efficacy to lisinopril 10 mg/HCTZ 12.5 mg (SBP/DBP reductions: 12.5/8.0 mmHg vs. 12.0/7.8 mmHg) but with better tolerability. Cough incidence was 0.8% for candesartan/HCTZ versus 4.2% for lisinopril/HCTZ .

Comparison with Chlorthalidone-Based Combinations

Chlorthalidone, a longer-acting thiazide-like diuretic, is equipotent to HCTZ at half the dose. In treatment-naïve patients, candesartan 32 mg/chlorthalidone 25 mg achieved comparable central aortic pressure reduction to candesartan 32 mg/HCTZ 25 mg, but with lower hypokalemia risk (1.2% vs. 3.5%) . However, HCTZ remains preferred due to extensive clinical experience and cost-effectiveness .

Q & A

How can researchers optimize HPLC methods for simultaneous quantification of Candesartan and Hydrochlorothiazide in combined formulations?

Answer: Optimization requires systematic evaluation of mobile phase composition, pH, column type, and temperature. A chemometric approach using factorial design (e.g., 2³ full factorial) can screen critical variables like methanol content (47%), buffer pH (6.5), and column temperature (25°C) to achieve resolution >1.5 and tailing factors <1.2 . Derringer’s desirability function can balance multiple responses (retention time, peak symmetry) for robust method validation, ensuring linearity (r² ≥0.999) across 6.25–24 µg/mL ranges and recovery rates of 96–102% .

What experimental design strategies resolve stability challenges in bilayer tablet formulations?

Answer: Accelerated stability studies (40°C/75% RH for 4 weeks) combined with pre- and post-compression parameter analysis are critical. Monitor flow properties (Carr’s index: 28–40%, Hausner ratio: <1.8) and drug-excipient compatibility via FTIR and visual inspections for adhesion or discoloration. Use HPMC polymers for sustained-release layers and superdisintegrants (e.g., crospovidone) for immediate release, ensuring tablet hardness (1.4±0.1 mm) and weight variation <±10% .

How should contradictory pharmacokinetic data between Candesartan and Hydrochlorothiazide be analyzed?

Answer: Employ LC-MS/MS with protein precipitation (acetonitrile) for simultaneous plasma quantification. Validate methods for sensitivity (LLOQ: 1–2 ng/mL) and stability (benchtop, freeze-thaw). Cross-validate with HPLC-PDA (linearity: 30–2500 ng/mL) to resolve disparities in bioavailability studies. Pharmacokinetic modeling (e.g., non-compartmental analysis) can clarify differences in Tₘₐₓ and AUC due to Hydrochlorothiazide’s rapid diuretic action versus Candesartan’s prolonged AT1 receptor blockade .

How do chemometric techniques enhance accuracy in simultaneous determination?

Answer: Principal Component Analysis (PCA) of mass spectra (Orbitrap-SIMS) and multivariate calibration (e.g., partial least squares) improve specificity in complex matrices. For HPLC, central composite design optimizes % organic phase (77% acetonitrile) and flow rate (0.735 mL/min), reducing co-elution risks. Chemometric validation ensures precision (%RSD <2%) and detection limits (LOD: 0.46–2.4 µg/mL) .

What parameters are critical in compatibility studies for sustained-release formulations?

Answer: Conduct stress testing (40°C/75% RH) with excipients like lactose and HPMC. Use FTIR (peaks at 257–272 nm) and DSC to detect interactions. Preformulation parameters (melting points: 157–280°C, moisture content: <0.11%) and powder rheology (angle of repose: 34–41°) ensure stability. Avoid hygroscopic excipients to prevent Hydrochlorothiazide degradation .

How do genomic variations influence antihypertensive response disparities?

Answer: Genome-wide association studies (GWAS) identify SNPs (e.g., rs11020821 near FUT4) associated with divergent responses. Candesartan’s efficacy correlates with SCNN1G variants (sodium channel regulation), while Hydrochlorothiazide’s diabetogenic effects link to GRP83 polymorphisms. Opposite-direction associations validate using race-stratified cohorts and Mendelian randomization .

What validation criteria are prioritized in LC-MS/MS for biological samples?

Answer: Focus on sensitivity (LLOQ: 1 ng/mL for Candesartan, 2 ng/mL for Hydrochlorothiazide), matrix effects (<15% CV), and extraction efficiency (>85%). Validate intra-/inter-day precision (%RSD ≤15%) and stability under autosampler (24h) and long-term (-70°C) conditions. Use deuterated internal standards (e.g., Candesartan-d₄) for quantification accuracy .

How to reconcile conflicting clinical data on cognitive effects?

Answer: Apply mixed-effects models to longitudinal cognitive scores (Digit Symbol Substitution Test) from factorial trials. Adjust for covariates (baseline BP, education level). Meta-analysis of HOPE-3 data shows no significant cognitive decline (ΔDSST: -0.91, 95% CI: -2.25–0.42), but subgroup analyses (age >75, hypertension severity) may reveal nuanced effects .

How to address Hydrochlorothiazide-induced insulin resistance in preclinical models?

Answer: Use hyperinsulinemic-euglycemic clamps and MRI to quantify visceral fat accumulation. Hydrochlorothiazide increases liver fat (p<0.05) and CRP levels versus Candesartan. Pair with PPAR-γ agonists in rodent models to mitigate insulin resistance while maintaining BP control .

What advanced techniques ensure drug distribution homogeneity in fixed-dose combinations?

Answer: Orbitrap-SIMS with PCA maps lateral distribution in tablet cross-sections. Monitor API uniformity (RSD <5%) via X-ray diffraction and dissolution profiling (pH 1.2–6.8). For bilayer tablets, use Raman spectroscopy to verify layer separation and content uniformity (32±0.5 mg Candesartan, 25±0.3 mg Hydrochlorothiazide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.